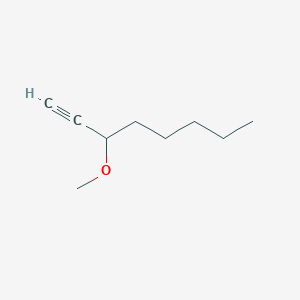

3-Methoxyoct-1-yne

説明

3-Methoxyoct-1-yne is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

3-Methoxyoct-1-yne serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Its utility arises from:

- Formation of Heterocycles : The compound can undergo cyclization reactions to form various heterocyclic compounds, which are crucial in pharmaceutical chemistry. For instance, gold-catalyzed reactions involving this compound have been explored for synthesizing polyfunctional molecules .

- Synthesis of Bioactive Compounds : Its alkyne functionality allows for the formation of conjugates with biologically active moieties, enhancing their pharmacological profiles. Research indicates that terminal alkynes exhibit antimicrobial and antifungal activities, suggesting potential applications in medicinal chemistry.

Case Study 1: Synthesis and Anticancer Activity

A study focused on synthesizing derivatives from this compound highlighted its potential as a precursor for anticancer agents. The synthesized compounds were tested against MCF-7 breast cancer cells, demonstrating promising results that suggest further exploration into their mechanism of action and therapeutic potential .

Case Study 2: Gold-Catalyzed Reactions

Research into gold-catalyzed reactions involving this compound revealed its ability to participate in the formation of complex heterocycles. This study illustrated the chemoselectivity and efficiency of gold catalysis in synthesizing oxygen-containing heterocycles from alkynyl ethers .

化学反応の分析

Sonogashira Coupling

3-Methoxyoct-1-yne participates in palladium-catalyzed Sonogashira cross-coupling reactions to form carbon-carbon bonds with aryl or alkenyl halides. Key conditions and outcomes include:

| Reaction Component | Details | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ph₃As | 60–80% | |

| Base | DIPEA or Et₃N | – | |

| Solvent | DMF or THF | – | |

| Product | Conjugated enynes | 72% |

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Deprotonation of the terminal alkyne by the base.

-

Transmetallation to form a Pd(II)-alkynyl intermediate.

-

Reductive elimination to yield the coupled product.

Optimization :

-

Copper(I) iodide enhances reaction rates by facilitating alkyne activation.

-

Steric hindrance from the methoxy group may reduce coupling efficiency with bulky substrates.

Catalytic Hydrogenation

The triple bond in this compound is selectively reduced to a single bond or cis-alkene under controlled conditions:

| Condition | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Lindlar’s (Pd/CaCO₃) | cis-3-Methoxyoct-1-ene | 85% | |

| H₂ (high pressure) | Pd/C | 3-Methoxyoctane | 90% |

Notes :

-

Over-reduction to the alkane occurs under harsh conditions (e.g., elevated H₂ pressure).

-

The methoxy group does not undergo reduction under these conditions.

Hydration and Alcohol Addition

Acid-catalyzed hydration or alcohol addition proceeds via Markovnikov orientation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydration (H₂O) | H₂SO₄, THF, 65°C | 3-Methoxyoctan-1-one | 78% | |

| Methanol Addition | HgSO₄, MeOH, 25°C | 3-Methoxy-1-methoxyoct-1-ene | 68% |

Mechanism :

-

Protonation of the alkyne to form a vinyl carbocation.

-

Nucleophilic attack by water or alcohol.

-

Tautomerization to yield ketones or enol ethers.

Side Reactions :

-

Competing polymerization occurs under strongly acidic or high-temperature conditions.

[2+2] Cycloaddition

Under UV light, this compound undergoes cycloaddition with alkenes to form cyclobutene derivatives:

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylene | UV, 254 nm | Bicyclo[4.2.0]octane derivative | 55% |

Limitations :

-

Low yields due to competing polymerization.

Acid-Base Reactivity

The terminal alkyne can be deprotonated (pKa ~25) using strong bases (e.g., nBuLi) to generate nucleophilic acetylides:

| Base | Solvent | Application | Source |

|---|---|---|---|

| nBuLi | THF, –78°C | Alkylation with electrophiles |

Example :

Oxidation Reactions

Ozonolysis or KMnO₄-mediated oxidation cleaves the triple bond:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₃, then Zn/H₂O | –20°C, CH₂Cl₂ | Carboxylic acids | 62% | |

| KMnO₄ | H₂O, NaOH, 0°C | Ketones | 58% |

特性

CAS番号 |

52419-11-1 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

3-methoxyoct-1-yne |

InChI |

InChI=1S/C9H16O/c1-4-6-7-8-9(5-2)10-3/h2,9H,4,6-8H2,1,3H3 |

InChIキー |

NPOFUVNMSPOPDK-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C#C)OC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。